2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-6-4-5-7-17(14)23-18(15-8-10-16(25-3)11-9-15)12-22-20(23)26-13-19(24)21-2/h4-12H,13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPWENXFAHWDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic molecule characterized by its unique structural features, including an imidazole ring, thioether linkage, and acetamide functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antiviral properties.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 353.4 g/mol. The structure incorporates various functional groups that may influence its biological activity, including:
- Imidazole Ring : Known for its role in biological systems and interactions with metal ions.
- Thioether Linkage : May enhance the compound's reactivity and interaction with biological targets.
- Acetamide Functionality : Contributes to the compound's solubility and potential pharmacological properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. A study evaluated various imidazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays, revealing promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5 | A549 | 2.12 ± 0.21 |
| 6 | HCC827 | 5.13 ± 0.97 |
| 8 | NCI-H358 | 6.75 ± 0.19 |
These findings suggest that modifications in the imidazole structure can enhance cytotoxicity against cancer cells while also affecting normal cells like MRC-5 lung fibroblasts, indicating a need for further optimization to reduce potential side effects .
Antiviral Potential
The compound's structural components may also confer antiviral properties. N-Heterocycles, particularly those containing imidazole moieties, have been shown to inhibit viral replication by targeting specific viral enzymes. For example, certain derivatives demonstrated high efficacy against HCV NS5B RNA polymerase with IC50 values below 0.35 µM . The interaction of the imidazole ring with viral proteins could be a mechanism through which this compound exerts its antiviral effects.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The imidazole ring may coordinate with metal ions in enzymatic active sites, inhibiting their function.
- Hydrophobic Interactions : The thioether and acetamide groups can engage in hydrophobic interactions and hydrogen bonding with proteins, modulating biological pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Benzimidazole Derivatives : This research highlighted the antitumor potential of benzimidazole derivatives, noting their ability to inhibit cell proliferation in various cancer cell lines .
- Antiviral Efficacy of N-Heterocycles : A comprehensive overview indicated that certain imidazole-containing compounds showed superior antiviral activity compared to standard treatments like ribavirin .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the imidazole ring and the acetamide side chain. Key comparisons include:
2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide (Compound 9, )
- Substituents :
- Imidazole R1: 4-Fluorophenyl (electron-withdrawing) vs. 4-Methoxyphenyl (electron-donating) in the target compound.
- Acetamide side chain: Thiazol-2-yl vs. N-methyl in the target.
- Impact: The 4-fluorophenyl group may enhance metabolic stability but reduce solubility compared to the 4-methoxyphenyl group.
5-(4-Chlorophenyl)-N,1-Di-o-Tolyl-1H-Imidazole-2-Amine ()
- Substituents :
- Imidazole R1: 4-Chlorophenyl (electron-withdrawing) vs. 4-Methoxyphenyl.
- Side chain: 2-Amine vs. thioacetamide in the target.
- However, the absence of a thioacetamide group limits hydrogen-bonding capacity .
2-((5-(2-(4-Methoxyphenyl)-1H-Benzo[d]Imidazol-6-yl)-1,3,4-Oxadiazol-2-yl)thio)-1-(4-Benzylpiperazin-1-yl)-Ethan-1-One (5d, )
- Substituents :
- Benzimidazole core vs. imidazole in the target compound.
- Oxadiazole and benzylpiperazine side chains vs. thioacetamide.
- The oxadiazole group introduces additional hydrogen-bond acceptors, contrasting with the thioacetamide’s donor-acceptor balance .
Table 1: Key Properties of Analogous Compounds
*Calculated using ChemDraw. †Estimated based on structural analogs.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., 9c, 4-bromophenyl) but could reduce binding affinity to hydrophobic pockets .
- Thioacetamide vs. Heterocyclic Side Chains : The thioacetamide’s flexibility may enhance target adaptability, whereas rigid heterocycles (e.g., thiazole, oxadiazole) improve specificity but limit conformational diversity .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide, and how are the reaction conditions optimized?
Answer:
The synthesis typically involves a multi-step approach:
Core Imidazole Formation : Reacting 5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole-2-thiol with 2-chloro-N-methylacetamide in the presence of a base (e.g., potassium carbonate) under reflux conditions in a polar aprotic solvent like DMF or acetone. This facilitates nucleophilic substitution at the thiol group .
Purification : Crystallization from acetic acid or ethanol-water mixtures ensures high purity.
Optimization : Key parameters include:
- Catalyst/Base : K₂CO₃ is preferred for its mild basicity and solubility in polar solvents.
- Temperature : Reflux (70–100°C) balances reaction efficiency and decomposition risks.
- Stoichiometry : A 1:1 molar ratio of thiol to chloroacetamide minimizes side products.
Data Validation : Melting points (e.g., 160–165°C), IR (C=S stretch at ~650 cm⁻¹), and ¹H NMR (δ 2.8 ppm for N-methyl group) confirm structural integrity .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
A combination of techniques is essential:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy group at δ 3.8 ppm) and carbon backbone .
- FT-IR : Verifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-N at ~1250 cm⁻¹) .
- Elemental Analysis (EA) : Validates purity by comparing experimental vs. calculated C, H, N, S content (e.g., C: 62.3%, H: 4.9%, N: 10.1%) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 423.12) .
Methodological Note : Use deuterated DMSO for NMR to enhance solubility, and cross-validate EA with combustion analysis .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methoxyphenyl and o-tolyl substituents in biological activity?
Answer:
Systematic SAR Design :
Substituent Variation : Synthesize analogs with:
- Electron-donating/-withdrawing groups on the methoxyphenyl ring (e.g., -F, -NO₂) to assess electronic effects.
- Steric modifications on the o-tolyl group (e.g., methyl vs. ethyl substituents) .
Biological Assays : Test COX-1/2 inhibition (IC₅₀) or antimicrobial activity (MIC) to correlate substituent effects with potency. For example, fluorophenyl analogs in related compounds showed enhanced COX-2 selectivity .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions. Compare with experimental IC₅₀ values to validate hypotheses .
Case Study : In a COX inhibition study, 4-fluorophenyl substitution increased activity by 30% compared to methoxy, suggesting electron-withdrawing groups enhance target binding .
Advanced: What strategies are recommended for resolving contradictions between computational docking predictions and experimental bioactivity data for this compound?
Answer:
Stepwise Approach :
Validate Docking Parameters : Ensure force fields (e.g., AMBER) and binding site definitions align with crystallographic data (e.g., PDB ID for COX-2) .
Solvent Effects : Re-run simulations with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions .
Dynamic Behavior : Perform molecular dynamics (MD) simulations (50–100 ns) to assess conformational stability of the ligand-receptor complex .
Experimental Cross-Check : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and compare with docking scores .
Example : In , compound 9c showed strong docking scores but moderate experimental activity. MD simulations revealed unstable binding due to solvent exposure of the methoxy group, explaining the discrepancy .
Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
Methodological Strategies :
Salt Formation : React with HCl or sodium salts to enhance aqueous solubility.
Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the acetamide moiety .
Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve pharmacokinetics .
LogP Adjustment : Modify substituents to achieve optimal LogP (2–4) via Hansch analysis .
Validation : Measure solubility in PBS (pH 7.4) and conduct pharmacokinetic profiling in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
